2,5-Anhydro-D-mannitol Tetraacetate
2,5-Anhydro-D-mannitol Tetraacetate
Brand Name:
Vulcanchem
CAS No.:
65729-88-6
VCID:
VC21136155
InChI:
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C₁₄H₂₀O₉
Molecular Weight:
332.3 g/mol
2,5-Anhydro-D-mannitol Tetraacetate
CAS No.: 65729-88-6
Cat. No.: VC21136155
Molecular Formula: C₁₄H₂₀O₉
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65729-88-6 |
|---|---|
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
| Standard InChI Key | LRVQZSOYVOEEPQ-AAVRWANBSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
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